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Compound of Interest

Compound Name: 3-(4-Fluorobenzyl)piperidine

Cat. No.: B176851 Get Quote

An In-depth Technical Guide to 3-(4-Fluorobenzyl)piperidine

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzyl)piperidine,

including its chemical identity, synthesis, characterization, and potential biological significance.

The information is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.

Compound Identification
The primary identifier for 3-(4-Fluorobenzyl)piperidine is its CAS number. It's important to

distinguish between the racemic mixture and its stereoisomers.

Identifier Value Reference

Compound Name 3-(4-Fluorobenzyl)piperidine

CAS Number 382637-47-0 (Racemate) [1]

CAS Number 275815-80-0 ((S)-enantiomer)

Molecular Formula C12H16FN [1]

Molecular Weight 193.26 g/mol [1]

Synonyms
3-[(4-

fluorophenyl)methyl]piperidine
[1]
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Synthesis
A general and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been

reported, which can be applied to the preparation of 3-(4-Fluorobenzyl)piperidine.[2] The

synthesis involves a two-step, one-pot procedure starting from pyridine-3-carboxaldehyde.

Synthetic Pathway
The synthesis commences with the Grignard reaction of 4-fluorophenylmagnesium bromide

with pyridine-3-carboxaldehyde. The resulting alcohol intermediate is then subjected to a one-

pot deoxygenation and reduction of the pyridine ring using a palladium catalyst under a

hydrogen atmosphere to yield the final product.

Experimental Protocol: Synthesis of 3-(4-
Fluorobenzyl)piperidine
The following is a representative experimental protocol based on the general method described

by Ágai et al. for related compounds.[2]

Materials:

Magnesium turnings

Iodine (catalyst)

1-Bromo-4-fluorobenzene

Anhydrous tetrahydrofuran (THF)

Pyridine-3-carboxaldehyde

Palladium on carbon (10% Pd/C)

Formic acid

Methanol

Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of

iodine is added, and the flask is gently warmed. A solution of 1-bromo-4-fluorobenzene in

anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the

magnesium is consumed.

Grignard Reaction: The flask is cooled in an ice bath, and a solution of pyridine-3-

carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room

temperature for 2 hours.

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and

concentrated under reduced pressure.

Hydrogenation: The crude alcohol intermediate is dissolved in methanol. Palladium on

carbon (10% w/w) and formic acid are added. The mixture is stirred under a hydrogen

atmosphere (50 psi) at 50°C for 24 hours.

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The

filtrate is concentrated under reduced pressure. The residue is dissolved in water and

basified with a 10% NaOH solution. The aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated. The crude product is purified by column chromatography on silica gel to

afford 3-(4-Fluorobenzyl)piperidine.

Synthesis Workflow Diagram
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Caption: General synthesis workflow for 3-(4-Fluorobenzyl)piperidine.

Biological Activity and Signaling Pathways
Derivatives of 3-(4-Fluorobenzyl)piperidine have been investigated for their potential as

central nervous system agents, particularly as antagonists for the dopamine D4 receptor.[3][4]
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[5][6] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation,

typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in

intracellular cyclic AMP (cAMP) levels.

An antagonist like 3-(4-Fluorobenzyl)piperidine would block the binding of dopamine to the

D4 receptor, thereby preventing the downstream signaling cascade. This mechanism is of

interest for the treatment of certain neuropsychiatric disorders.

Plausible Signaling Pathway Diagram
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Caption: Plausible signaling pathway for a dopamine D4 receptor antagonist.
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Characterization
Detailed, published spectral data for 3-(4-Fluorobenzyl)piperidine is not readily available.

However, based on the analysis of related structures, the following tables provide expected

chemical shifts and spectral features.

Predicted NMR Data
¹H NMR

Predicted Chemical

Shift (ppm)
Multiplicity Assignment

Aromatic 6.9 - 7.2 m 4H

Benzyl CH₂ 2.5 - 2.7 d 2H

Piperidine CH

(axial/equatorial)
2.9 - 3.1 / 2.4 - 2.6 m 2H

Piperidine CH₂

(axial/equatorial)
1.5 - 1.9 m 5H

Piperidine NH 1.5 - 2.5 br s 1H

¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

Aromatic C-F 160 - 164 (d, J ≈ 245 Hz) C-F

Aromatic C-C 135 - 138 C-CH₂

Aromatic C-H 129 - 131 (d, J ≈ 8 Hz) CH

Aromatic C-H 114 - 116 (d, J ≈ 21 Hz) CH

Piperidine C-N 50 - 55 CH₂

Piperidine C-N 45 - 50 CH₂

Piperidine C-C 30 - 35 CH

Piperidine C-C 25 - 30 CH₂

Benzyl C 40 - 45 CH₂
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Expected Mass Spectrometry and IR Data
Technique Expected Features

Mass Spec. (EI)

Molecular Ion (M⁺) at m/z = 193. Base peak

corresponding to the loss of the benzyl group or

fragmentation of the piperidine ring.

IR Spectroscopy

N-H stretch (~3300 cm⁻¹), C-H stretches

(aromatic ~3050 cm⁻¹, aliphatic 2800-3000

cm⁻¹), C=C stretches (aromatic ~1600, 1500

cm⁻¹), C-F stretch (~1220 cm⁻¹).

Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the purified compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃,

~0.7 mL).

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Mass Spectrometry (MS):

Mass spectra are obtained using an electron ionization (EI) source.

The sample is introduced via direct infusion or a GC-MS system.

The fragmentation pattern is analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

IR spectra are recorded on an FTIR spectrometer.

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
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The spectrum is scanned from 4000 to 400 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b176851?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorobenzyl_piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorobenzyl_piperidine
https://www.researchgate.net/publication/250459193_A_Facile_Synthesis_of_3-Substituted_benzylpiperidines
https://pubmed.ncbi.nlm.nih.gov/15972259/
https://pubmed.ncbi.nlm.nih.gov/15972259/
https://pubmed.ncbi.nlm.nih.gov/15972259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966054/
https://www.ncbi.nlm.nih.gov/books/NBK23025/
https://www.ncbi.nlm.nih.gov/books/NBK23025/
https://www.ncbi.nlm.nih.gov/books/NBK23025/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67b4cae8fa469535b9e1c32d/original/synthesis-and-biological-characterization-of-4-4-difluoro-3-phenoxymethyl-piperidine-scaffold-as-dopamine-4-receptor-d4r-antagonist-in-vitro-tool-compounds.pdf
https://www.benchchem.com/product/b176851#3-4-fluorobenzyl-piperidine-cas-number-and-characterization
https://www.benchchem.com/product/b176851#3-4-fluorobenzyl-piperidine-cas-number-and-characterization
https://www.benchchem.com/product/b176851#3-4-fluorobenzyl-piperidine-cas-number-and-characterization
https://www.benchchem.com/product/b176851#3-4-fluorobenzyl-piperidine-cas-number-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176851?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

